molecular formula C21H22N2O4 B10922117 (2E)-3-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10922117
M. Wt: 366.4 g/mol
InChI Key: STNMMTCBDRRNLS-VAWYXSNFSA-N
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Description

(E)-3-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrazole ring: This step involves the reaction of the furan derivative with a pyrazole precursor, often facilitated by a coupling reagent.

    Formation of the propenone moiety: This is typically done through an aldol condensation reaction, where the furan-pyrazole intermediate reacts with an aldehyde under basic conditions to form the propenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(E)-3-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C21H22N2O4/c1-14-21(15(2)23(3)22-14)20(24)12-11-18-9-10-19(27-18)13-26-17-7-5-16(25-4)6-8-17/h5-12H,13H2,1-4H3/b12-11+

InChI Key

STNMMTCBDRRNLS-VAWYXSNFSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)OC

Origin of Product

United States

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